molecular formula C11H9FO2 B15070152 7-Fluoro-3,4-dihydronaphthalene-1-carboxylic acid CAS No. 711-80-8

7-Fluoro-3,4-dihydronaphthalene-1-carboxylic acid

Cat. No.: B15070152
CAS No.: 711-80-8
M. Wt: 192.19 g/mol
InChI Key: VTTFPHRFOCQTCD-UHFFFAOYSA-N
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Description

7-Fluoro-3,4-dihydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H9FO2. It is characterized by the presence of a fluorine atom attached to the naphthalene ring, which is a bicyclic aromatic hydrocarbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3,4-dihydronaphthalene-1-carboxylic acid typically involves the fluorination of a naphthalene derivative followed by carboxylation. One common method is the electrophilic aromatic substitution reaction where a fluorine atom is introduced into the naphthalene ring. This is followed by a carboxylation reaction to introduce the carboxylic acid group. The reaction conditions often involve the use of a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) and a carboxylating agent like carbon dioxide under high pressure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods may also incorporate purification steps such as crystallization and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3,4-dihydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Fluoro-3,4-dihydronaphthalene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Fluoro-3,4-dihydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-3,4-dihydronaphthalene-1-carboxylic acid
  • 7-Bromo-3,4-dihydronaphthalene-1-carboxylic acid
  • 7-Iodo-3,4-dihydronaphthalene-1-carboxylic acid

Uniqueness

Compared to its halogenated analogs, 7-Fluoro-3,4-dihydronaphthalene-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds. These properties make it a valuable compound in various research and industrial applications .

Properties

CAS No.

711-80-8

Molecular Formula

C11H9FO2

Molecular Weight

192.19 g/mol

IUPAC Name

7-fluoro-3,4-dihydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H9FO2/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h3-6H,1-2H2,(H,13,14)

InChI Key

VTTFPHRFOCQTCD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)F)C(=C1)C(=O)O

Origin of Product

United States

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